4-(2-Chloroethoxy)pyridine hydrochloride
Description
4-(2-Chloroethoxy)pyridine hydrochloride is a halogenated pyridine derivative characterized by a chloroethoxy (–O–CH2CH2Cl) substituent at the 4-position of the pyridine ring, forming a hydrochloride salt. This compound is structurally significant in pharmaceutical synthesis, particularly as an intermediate in drug development. Its reactivity stems from the electron-deficient pyridine core and the electrophilic chloroethoxy group, enabling participation in nucleophilic substitution and coupling reactions .
Properties
Molecular Formula |
C7H9Cl2NO |
|---|---|
Molecular Weight |
194.06 g/mol |
IUPAC Name |
4-(2-chloroethoxy)pyridine;hydrochloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H |
InChI Key |
APWATYSLGSIOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1OCCCl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Chloromethyl vs. Chloroethoxy Substituents
- 4-(Chloromethyl)pyridine Hydrochloride (C₆H₇Cl₂N, MW 164.04): Features a chloromethyl (–CH₂Cl) group at the 4-position.
- 3-(Chloromethyl)pyridine Hydrochloride : The chloromethyl group at the 3-position alters electronic distribution, reducing pyridine ring basicity compared to 4-substituted analogs .
Fluorinated and Bulkier Substituents
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride (C₁₀H₁₁ClF₃NO·HCl, MW 296.66): The trifluoroethoxy group introduces strong electron-withdrawing effects, lowering the pyridine ring’s electron density and increasing resistance to oxidation compared to chloroethoxy derivatives .
- 4-(4-Chlorobutyl)pyridine Hydrochloride (C₉H₁₃Cl₂N, MW 206.11): A longer alkyl chain with a terminal chlorine enhances lipophilicity, favoring membrane permeability in drug delivery applications .
Aromatic and Heterocyclic Modifications
- 4-(Diphenylmethoxy)piperidine Hydrochloride (C₁₈H₂₂ClNO, MW 303.83): Replaces pyridine with piperidine, altering basicity (pKa ~8.5 for piperidine vs. ~3.5 for pyridine) and bioactivity .
Physical and Chemical Properties
Spectroscopic and Analytical Data
- IR Spectroscopy : Chloroethoxy groups show characteristic C–O–C stretches at ~1100 cm⁻¹ and C–Cl stretches at 650–750 cm⁻¹, distinct from chloromethyl’s C–Cl at ~700 cm⁻¹ .
- ¹H NMR : The chloroethoxy group’s –O–CH2CH2Cl protons resonate as triplets (δ 3.7–4.2 ppm), differing from chloromethyl’s singlet (δ 4.5–5.0 ppm) .
Stability and Handling Considerations
- Hydrolysis Sensitivity : Chloroethoxy derivatives are more stable in basic conditions than chloromethyl analogs but degrade under strong acids .
- Thermal Stability : Melting points for chloroethoxy compounds (~260–280°C) exceed those of aliphatic chlorides (e.g., 4-(4-Chlorobutyl)pyridine HCl at 169–173°C), indicating stronger crystal lattice forces .
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